Epiboldenone

Description

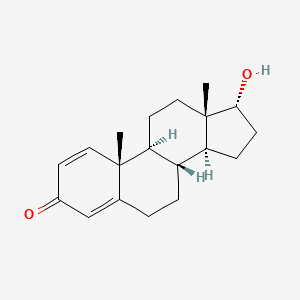

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHSRDYCUFFLA-KZYORJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474528 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-18-7 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Epiboldenone

Epiboldenone (17α-hydroxy-androst-1,4-dien-3-one) is the 17-alpha epimer of boldenone (B1667361). Its synthesis and precursor chemistry are primarily understood in the context of its relationship to parent compounds like boldione and boldenone.

The most direct precursor to this compound is boldione (androst-1,4-diene-3,17-dione). The formation of this compound occurs via the stereospecific reduction of the 17-keto group of boldione. rsc.org This transformation can occur metabolically in various species. rsc.org In laboratory settings, this reduction can be achieved using chemical reducing agents that favor the formation of the 17α-hydroxyl group.

Another significant related compound is boldenone . While not a direct precursor in a synthetic addition pathway, the chemistry is closely linked. The synthesis of boldenone itself often starts from androst-4-ene-3,17-dione (4-AD) or androst-1,4-diene-3,17-dione (ADD). A patented method for producing boldenone involves an etherification reaction of ADD followed by reduction with sodium borohydride. google.com The synthesis of the epimer, this compound, would necessitate a strategic choice of reducing agents and reaction conditions to control the stereochemistry at the C-17 position, yielding the 17α-alcohol instead of the 17β-alcohol of boldenone.

Reference standards for this compound are available, indicating that established, albeit often proprietary, methods for its synthesis exist. kcl.ac.ukindustry.gov.au Furthermore, research initiatives, such as those funded by the World Anti-Doping Agency (WADA), have involved the larger-scale synthesis of this compound derivatives, like this compound sulfate (B86663), to serve as reference materials for doping control analysis. wada-ama.org

Analytical Verification of Synthesized Epiboldenone Structures

The structural confirmation of synthesized epiboldenone relies on a combination of chromatographic and spectroscopic techniques. These methods are crucial for distinguishing this compound from its isomers, particularly its 17β-epimer, boldenone (B1667361), and for its unambiguous identification in various matrices.

The primary analytical approach involves hyphenated chromatographic techniques, which separate this compound from other compounds before detection and identification by mass spectrometry. nih.gov

Chromatographic Separation:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are extensively used. nih.govnih.gov These methods are capable of achieving baseline separation of the epimer pair, boldenone and this compound, which is critical for accurate identification. nih.gov

Gas Chromatography (GC): GC is also a powerful tool for steroid analysis. rsc.orgresearchgate.net However, due to the low volatility of steroids like this compound, a derivatization step is typically required before analysis to convert the hydroxyl groups into more volatile ethers or esters. capes.gov.br

Sample Preparation: Before analysis, this compound must often be extracted and purified from the matrix in which it is found. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov These methods isolate and concentrate the analyte, removing interfering substances. nih.gov

Spectroscopic Confirmation:

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), coupled with either LC or GC, is the definitive method for structural confirmation. rsc.orgnih.gov The instrument fragments the parent molecule and analyzes the resulting product ions, creating a specific fragmentation pattern that serves as a molecular fingerprint. For instance, a study identified this compound sulphate in urine by monitoring the specific transition of the precursor ion at a mass-to-charge ratio (m/z) of 365 to a product ion at m/z 350. capes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the absolute confirmation of a synthesized chemical structure, NMR is the gold standard. It provides detailed information about the carbon-hydrogen framework of the molecule. WADA-funded projects have confirmed the full characterization of synthesized this compound sulfate (B86663) using NMR spectroscopy alongside mass spectrometry. wada-ama.org While specific spectral data for this compound is not widely published in public journals, its use in reference material characterization is established.

The table below summarizes the key analytical techniques and findings used for the verification of this compound.

| Analytical Technique | Methodology Details | Key Findings / Parameters | References |

| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | Achieves baseline chromatographic separation of the epimer pair, boldenone and this compound. | nih.gov |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry with electrospray ionization (ESI) in negative mode. | Used to identify this compound sulphate by monitoring the m/z 365 → 350 transition. | nih.gov, capes.gov.br, researchgate.net |

| GC-MS | Gas Chromatography-Mass Spectrometry. | Commonly used for steroid analysis, but typically requires a prior derivatization step. | researchgate.net, rsc.org |

| NMR Spectroscopy | Nuclear Magnetic Resonance. | Used for the complete structural characterization of synthesized reference standards, such as this compound sulfate. | wada-ama.org, regulations.gov |

Metabolic Pathways and Biotransformation of Epiboldenone

Enzymatic Biotransformation of Epiboldenone in Biological Systems (In Vitro/Ex Vivo)

The biotransformation of this compound is primarily categorized into two main phases: Phase I and Phase II metabolic reactions. These processes are facilitated by various enzymes, predominantly in the liver, which modify the structure of this compound to facilitate its excretion from the body.

Phase I Metabolic Reactions of this compound (e.g., Hydroxylation, Oxidation)

Phase I metabolism of this compound involves the introduction or exposure of functional groups, primarily through oxidation and hydroxylation. In vitro experiments using liver microsomes have been instrumental in elucidating these pathways. nih.govthermofisher.com The primary Phase I reactions include:

Hydroxylation: This is a major metabolic route for this compound. Research has identified the formation of hydroxylated metabolites, with the addition of hydroxyl groups to the steroid nucleus. core.ac.ukicar.org.in One notable metabolite is 6β-hydroxythis compound. rivm.nl In horses, 16-hydroxylated metabolites have also been identified, indicating a species-specific hydroxylation pattern. rsc.org

These reactions are catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. thermofisher.com

Phase II Metabolic Reactions of this compound (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, this compound and its metabolites undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate their elimination. mhmedical.com

Glucuronidation: This process involves the attachment of glucuronic acid to the this compound molecule. The formation of this compound glucuronide has been reported, particularly as a minor but detectable metabolite in horses. science.govresearchgate.netnih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). thermofisher.com

Sulfation: The conjugation of a sulfate (B86663) group to this compound is another key Phase II pathway. This compound sulfate has been identified as a metabolite in humans and other species. capes.gov.brnih.govnih.gov This reaction is mediated by sulfotransferase (SULT) enzymes.

Identification and Structural Elucidation of this compound Metabolites

The identification of this compound metabolites has been largely accomplished through advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Primary Metabolites of this compound

Primary metabolites are the direct products of Phase I or Phase II reactions on the parent compound. For this compound, these include:

Hydroxylated this compound: Metabolites such as 6β-hydroxythis compound are considered primary metabolites resulting from Phase I oxidation. rivm.nl

This compound Conjugates: this compound glucuronide and this compound sulfate are primary Phase II metabolites. science.govcapes.gov.brnih.govnih.gov In some studies, this compound has only been detected in its conjugated form, specifically as a sulfate. core.ac.uk

Secondary and Tertiary Metabolites of this compound

Secondary and tertiary metabolites are formed through the further metabolism of primary metabolites. While the specific multi-step metabolic fate of this compound is less detailed in the literature compared to its precursor boldenone (B1667361), the general principles of steroid metabolism suggest that the primary hydroxylated and conjugated metabolites can undergo further biotransformations. For instance, hydroxylated metabolites of boldenone, a close structural analog, are known to be conjugated with sulfate. core.ac.uk

Inter-species Variability in this compound Metabolism (Preclinical Models)

Significant differences in the metabolism of this compound have been observed across various species, which is a critical consideration in preclinical studies.

Horses and Cattle: In these species, this compound (17α-boldenone) is a major metabolite of boldenone. rsc.org In horses, this compound is found predominantly as a glucuronide conjugate, while boldenone (17β-boldenone) is mainly found as a sulfate conjugate. rsc.org Furthermore, 16-hydroxylated metabolites of boldenone have been identified in horses, a pathway not observed in humans. rsc.org In cattle, in vitro studies with liver microsomes and hepatocytes have been used to identify various metabolites of boldenone, including this compound. nih.gov

Humans: In contrast to horses and cattle, this compound is considered a minor metabolite of boldenone in humans. rsc.org Studies have identified this compound sulfate as a human urinary metabolite. capes.gov.brnih.govresearchgate.net

Rats: While specific in-depth studies on this compound metabolism in rats are not extensively detailed in the provided search results, rodent models are commonly used in metabolic studies. However, it is known that pigs, for example, lack the enzyme to convert 17β-steroids to their 17α-epimers, highlighting significant enzymatic differences between species. regulations.gov

This inter-species variation underscores the importance of selecting appropriate animal models in preclinical research to accurately predict human metabolism.

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of steroids like this compound is a multi-phase process designed to increase their water solubility, thus facilitating their removal. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. upol.cznih.govdrughunter.com The key enzyme systems implicated in the metabolism of this compound and its parent compounds are the Cytochrome P450 monooxygenases and the Sulfotransferases.

Cytochrome P450s (CYPs)

The Cytochrome P450 superfamily of enzymes is central to Phase I metabolism, catalyzing oxidative reactions such as hydroxylations. sigmaaldrich.comnih.govmdpi.com While direct studies specifying the CYP isoforms that act on this compound are limited, research on its parent compound, boldenone, provides significant insights. In vitro studies using human recombinant CYP enzymes have demonstrated that CYP3A4 is responsible for the 6β-hydroxylation of several anabolic steroids sharing the 3-keto-4-ene structure found in boldenone. researchgate.net This suggests that CYP3A4 is a likely candidate for the oxidative metabolism of boldenone and its epimers. researchgate.net The formation of this compound itself from boldione (androsta-1,4-diene-3,17-dione) occurs via the reduction of the 17-keto group, a reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are part of the broader oxidoreductase enzyme family. rsc.orgresearchgate.net

In cattle, the involvement of CYP-dependent enzymes in boldenone biotransformation is suggested by the formation of 6β-hydroxy-17β-boldenone. researchgate.net While inter-species differences in CYP enzymes are significant, the fundamental oxidative pathways are often conserved. ugent.be

Sulfotransferases (SULTs)

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with hydrophilic molecules. For this compound, sulfation is a critical conjugation pathway. core.ac.ukwada-ama.orgcapes.gov.br This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. upol.cznih.govxcode.life

In humans, this compound has been identified as being excreted in urine as a sulfate conjugate. wada-ama.orgcapes.gov.brnih.govresearchgate.net Specifically, this compound sulphate has been characterized as a minor metabolite following boldenone administration. wada-ama.orgcapes.gov.br The SULT2 family of enzymes, particularly SULT2A1, is known to have a high affinity for sulfating steroids and is considered a major hepatic isoform for this purpose. frontiersin.orgnih.gov While direct evidence pinpointing SULT2A1 for this compound sulfation is not definitive, its established role in steroid hormone metabolism makes it the primary candidate. frontiersin.orgnih.govnih.gov The SULT1A1 and SULT1E1 isoforms are also significantly involved in the sulfation of various steroids and phenolic compounds. nih.govnih.govoncotarget.com

The table below summarizes the key enzyme systems and their putative roles in the metabolism related to this compound.

| Enzyme Family | Specific Enzyme (Putative) | Metabolic Role |

| Cytochrome P450 | CYP3A4 | Phase I: Oxidative metabolism (e.g., hydroxylation) of the parent compound boldenone. researchgate.net |

| Oxidoreductases | 17β-Hydroxysteroid Dehydrogenases | Phase I: Reduction of boldione to form boldenone and this compound. rsc.orgresearchgate.net |

| Sulfotransferases | SULT2A1, SULT1 Family | Phase II: Conjugation (sulfation) of this compound to form this compound sulfate. wada-ama.orgcapes.gov.brfrontiersin.org |

Excretion Pathways of this compound and its Metabolites (Theoretical/Preclinical)

Following biotransformation, this compound and its metabolites are eliminated from the body primarily through urinary excretion. core.ac.uknih.gov The metabolic modifications, especially Phase II conjugation, significantly increase the water solubility of the compounds, which is a prerequisite for efficient renal clearance. rsc.orgresearchgate.net

Research based on human urine samples after the administration of boldenone or its precursor boldione shows that metabolites are excreted in various forms:

Sulfate Conjugates : this compound is predominantly detected in urine as this compound sulphate. wada-ama.orgcapes.gov.brnih.gov This sulfated metabolite, though representing a small fraction of the total administered dose (less than 1%), has been identified in human urine. capes.gov.brresearchgate.net

Glucuronide Conjugates : While this compound itself is mainly found as a sulfate conjugate, its parent compound boldenone and other related metabolites are extensively excreted as glucuronide conjugates. rsc.orgnih.govnih.gov This process involves another family of Phase II enzymes, the UDP-glucuronosyltransferases (UGTs). nih.gov

Free Fraction : A smaller portion of metabolites may be excreted in their unconjugated (free) form. core.ac.uk

The table below outlines the theoretical excretion profile of this compound and related compounds based on preclinical and metabolic studies.

| Compound | Form of Excretion | Primary Excretion Route | Reference |

| This compound | Sulfate Conjugate | Urine | wada-ama.orgcapes.gov.brnih.gov |

| Boldenone | Glucuronide Conjugate, Sulfate Conjugate, Free | Urine | nih.govnih.gov |

| Other Metabolites | Glucuronide Conjugates, Sulfate Conjugates, Cysteine/N-acetylcysteine Conjugates, Free | Urine | core.ac.uknih.gov |

Analytical Methodologies for Epiboldenone and Its Metabolites

Extraction and Sample Preparation Techniques for Epiboldenone Analysis

Effective sample preparation is a prerequisite for reliable analysis, aiming to extract analytes, remove interferences, and concentrate the sample. The choice of technique depends on the analyte's properties, the biological matrix, and the sensitivity required for the subsequent analysis.

Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for purifying and concentrating analytes from liquid samples. sigmaaldrich.com It has become a predominant method for the extraction of boldenone (B1667361) and its metabolites from matrices like urine. rsc.orgnih.govresearchgate.net The principle of SPE involves partitioning analytes between a solid sorbent and a liquid mobile phase. sigmaaldrich.com For non-polar compounds like steroids, reversed-phase SPE is common, where a non-polar stationary phase (e.g., C18) retains the analytes from a polar sample matrix (e.g., urine). labrulez.comyoutube.com

The process generally involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes with an appropriate organic solvent. youtube.comyoutube.com SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. sigmaaldrich.com In a study developing an SPE method for various steroid hormones, recoveries ranged from 98.2% to 109.4%. nih.gov

Table 1: Generalized Solid-Phase Extraction (SPE) Protocol for Steroids in Urine

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Pre-treatment | Centrifuge the urine sample to remove particulate matter. Adjust pH if necessary. For conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release the free steroid. | Remove solids and prepare the sample for optimal binding. Cleave conjugates to analyze the parent steroid. |

| 2. Cartridge Conditioning | Sequentially pass a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., deionized water or buffer) through the SPE cartridge (e.g., C18). | Activate the sorbent's functional groups and create an environment conducive to analyte retention. |

| 3. Sample Loading | Pass the pre-treated urine sample through the conditioned cartridge at a slow, consistent flow rate. | Adsorb the analytes of interest onto the solid phase sorbent. |

| 4. Washing | Rinse the cartridge with a weak solvent or an aqueous/organic mixture (e.g., water/methanol) to remove polar, interfering compounds. | Selectively remove matrix components that are not strongly retained, while the analytes of interest remain bound. |

| 5. Elution | Pass a small volume of a strong, non-polar organic solvent (e.g., methanol (B129727), ethyl acetate) through the cartridge to desorb the analytes. | Recover the purified and concentrated analytes for subsequent analysis. |

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govedibon.com LLE is frequently employed for the extraction of anabolic steroids and their metabolites from biological fluids. nih.govwiley.com The efficiency of the extraction depends on the partition coefficient of the analyte and the choice of the organic solvent. nih.gov

For instance, a method for detecting boldenone and this compound sulphates in human urine utilized LLE with ethyl acetate. nih.gov This procedure effectively isolates the target metabolites for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The process involves mixing the biological sample with the extraction solvent, separating the organic phase containing the analyte, and then evaporating the solvent to concentrate the extract. arborassays.comyoutube.com

Table 2: Example of a Liquid-Liquid Extraction (LLE) Protocol for this compound Metabolites

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Preparation | To a 2 mL aliquot of urine, add an internal standard and buffer solution. | The internal standard is used for quantification, and the buffer optimizes the pH for extraction. |

| 2. Extraction | Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes to ensure thorough mixing. | Partition the target analytes from the aqueous urine sample into the organic solvent. |

| 3. Phase Separation | Centrifuge the mixture for 5 minutes to achieve a clear separation between the aqueous and organic layers. Alternatively, freeze the aqueous layer in a dry ice/ethanol bath. | Isolate the organic layer containing the extracted compounds. arborassays.com |

| 4. Collection | Carefully transfer the upper organic layer to a clean tube. A second extraction of the aqueous phase can be performed to maximize recovery. | Collect the extract containing the analytes of interest. |

| 5. Evaporation & Reconstitution | Evaporate the collected organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for chromatographic analysis. | Concentrate the sample and prepare it in a solvent compatible with the analytical instrument. |

This table is based on a procedure described for the extraction of sulphated metabolites. nih.gov

In recent years, there has been a significant trend towards the miniaturization of sample preparation methods, leading to the development of various microextraction techniques. These methods are characterized by the use of very small volumes of extraction solvent, reducing waste and often improving enrichment factors. ijrpc.commdpi.com Key microextraction techniques applicable to drug and metabolite analysis include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME). mdpi.comnih.gov

SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. ijrpc.comnih.gov The fiber is exposed to the sample, and analytes partition onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption. ijrpc.com DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. mdpi.comnih.gov While specific applications for this compound are not extensively detailed, these techniques are widely used for trace analysis of controlled substances in forensic contexts and are suitable for steroid analysis. nih.gov

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatography is the cornerstone of modern analytical chemistry for separating complex mixtures. For this compound and its metabolites, both gas and liquid chromatography, typically coupled with mass spectrometry, are the primary analytical platforms. rsc.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has long been a benchmark for the detection of anabolic steroids in doping control. rsc.orgnih.gov The technique offers high-resolution separation and provides detailed structural information through mass spectral fragmentation patterns. rsc.orgresearchgate.net However, for non-volatile and polar compounds like steroids, a crucial derivatization step is required before GC analysis. researchgate.netresearchgate.net

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.netsigmaaldrich.com For steroids containing hydroxyl groups, such as this compound, silylation is a common derivatization reaction. sigmaaldrich.com This involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov

Table 3: Common Derivatization Reagents for GC Analysis of Steroids

| Reagent Class | Example Reagent | Target Functional Group | Typical Reaction Conditions |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH, -SH | 60-80°C for 20-60 minutes |

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH, -SH | 65°C for 60 minutes researchgate.net |

| Silylation | TMCS (Trimethylchlorosilane) | Used as a catalyst with other silylating agents. | Often added in small percentages (e.g., 1-10%) to the primary reagent. sigmaaldrich.com |

| Acylation | HFBA (Heptafluorobutyric anhydride) | -OH, -NH | 60°C for 30 minutes |

Reaction conditions can vary significantly based on the specific analyte and matrix. sigmaaldrich.comnih.gov

Following derivatization, the sample is injected into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase before being detected by the mass spectrometer.

Over the past decade, Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has increasingly become the standard technique in steroid analysis, often replacing GC-MS. rsc.orgnih.gov A major advantage of LC is its ability to analyze compounds, including polar and conjugated metabolites (e.g., sulphates and glucuronides), in their native form without the need for derivatization. nih.govmdpi.com This simplifies sample preparation and avoids potential issues with derivatization efficiency. rsc.org

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol with additives like formic acid or ammonium (B1175870) acetate). nih.govnih.gov This setup is highly effective for separating steroids and their metabolites. nih.gov The coupling of LC to a tandem mass spectrometer (MS/MS) provides excellent sensitivity and selectivity, allowing for the detection of trace levels of this compound and its metabolites in complex biological samples. nih.govnih.govnih.gov For example, LC-MS/MS has been successfully used to identify and confirm the presence of this compound sulphate in urine. nih.gov

Table 4: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Steroid Analysis

| Parameter | Typical Setting / Type | Purpose / Comment |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <5 µm particle size) | Separates analytes based on hydrophobicity. Smaller particles provide higher resolution. nih.gov |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile/Methanol (B), often containing an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate). | The gradient change in solvent composition allows for the elution of compounds with a wide range of polarities. Additives improve peak shape and ionization efficiency. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the liquid eluent. ESI is a "soft" ionization technique suitable for a wide range of metabolites. nih.gov |

| Ionization Mode | Positive (+) or Negative (-) | The choice depends on the analyte's chemical structure. Sulphated metabolites, for example, are often analyzed in negative mode. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. | Separates ions based on their mass-to-charge ratio (m/z). QqQ is excellent for targeted quantification. rsc.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govnih.gov |

Spectrometric Detection and Identification Methods for this compound

Spectrometric techniques are fundamental in the detection and structural elucidation of this compound and its metabolites. These methods provide high sensitivity and specificity, which are crucial for distinguishing between closely related steroid isomers and for identifying compounds at low concentrations in complex biological matrices.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches for this compound

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of this compound. GC-MS has traditionally been a standard method for detecting boldenone and its metabolites. rsc.orgnih.gov This process typically involves derivatization of the analytes to increase their volatility and thermal stability before they are introduced into the mass spectrometer. nih.gov

More recently, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its high sensitivity and specificity, and its ability to analyze conjugated metabolites directly. rsc.orgnih.gov In the context of this compound, LC-MS/MS has been instrumental in identifying its sulfated form, this compound sulphate. nih.govwada-ama.org

One analytical approach for identifying this compound sulphate involves liquid-liquid extraction of urine samples, followed by analysis using LC-MS/MS with electrospray ionization (ESI) in negative mode. nih.gov The specific transition of the precursor ion to a product ion is monitored to identify the target compound. For instance, the transition of m/z 365→350 is specific for boldenone sulphate and has also been used to identify this compound sulphate. nih.gov The identity of the metabolite can be definitively confirmed by isolating the peak from the liquid chromatography, performing solvolysis, and then comparing the retention time and MS/MS spectrum with a known this compound standard. nih.gov

The detection of this compound sulphate, alongside boldenone sulphate, serves as an additional marker for the exogenous administration of boldenone, which can help reduce the number of samples requiring more complex analyses like Isotope Ratio Mass Spectrometry (IRMS). nih.gov

Table 1: LC-MS/MS Parameters for this compound Sulphate Detection

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Precursor Ion (m/z) | 365 | nih.gov |

| Product Ion (m/z) | 350 | nih.gov |

| Confirmation Method | Comparison of retention time and MS/MS spectra with an this compound standard after isolation and solvolysis. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of this compound Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including metabolites of this compound. technologynetworks.comresearchgate.net Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (like ¹H and ¹³C) within the molecule. unl.edu This allows for the determination of the precise connectivity of atoms and the stereochemistry of the compound.

For the structural confirmation of novel or synthesized metabolites of this compound, such as this compound sulphate, NMR is essential. wada-ama.org The process requires a sufficient quantity of the purified metabolite, which can sometimes necessitate chemical synthesis if the amounts isolated from biological samples are too small. wada-ama.org

NMR spectroscopy is highly reproducible and quantitative, making it a powerful tool in metabolomics. nih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve the complex structures of metabolites. unl.edunih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra provide the necessary data to build a complete picture of the molecular structure. unl.edu While NMR is a primary tool for structure determination, its application in routine screening is less common than MS due to its lower sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Detection

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the detection of this compound and its metabolites by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of an analyte, which greatly increases the confidence in its identification. Techniques such as ultra-high performance liquid chromatography (UHPLC) coupled with HRMS are increasingly used in anti-doping analysis for their sensitivity and specificity. rsc.org

HRMS instruments, like Quadrupole-Orbitrap mass spectrometers, can differentiate between compounds with the same nominal mass but different elemental formulas (isobars), a common challenge in steroid analysis. rsc.org This is crucial for distinguishing this compound from other structurally similar endogenous steroids that may be present in a biological sample. nih.gov The high resolving power helps to minimize matrix interferences, which can be a significant issue in complex samples like urine. rsc.orgnih.gov

Quantitative Analysis and Validation of Analytical Methods for this compound

The validation of analytical methods is critical to ensure that the results of quantitative analyses are reliable, accurate, and reproducible. pharmavalidation.in Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision. biopharminternational.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound Assays

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. biopharminternational.comnih.govnih.gov The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govrepec.org

For methods analyzing anabolic steroids, achieving low LODs and LOQs is essential for detecting misuse. While specific LOD and LOQ values for this compound are not always detailed separately from its isomer, boldenone, data from related analytical methods provide a benchmark for expected performance. For instance, LC-MS/MS methods developed for boldenone analysis have demonstrated LODs ranging from 0.05 to 0.1 ng/L and LOQs from 0.1 to 1 ng/L. rsc.org In other studies involving a broader range of veterinary drug residues, LODs were in the range of 0.5–20 µg L⁻¹ and LOQs were between 2–50 µg L⁻¹. rsc.orgresearchgate.net

Table 2: Typical Method Detection and Quantitation Limits for Anabolic Steroids

| Parameter | Typical Range | Technique | Source |

|---|---|---|---|

| LOD | 0.05 - 0.1 ng/L | LC-MS/MS | rsc.org |

| LOQ | 0.1 - 1 ng/L | LC-MS/MS | rsc.org |

| LOD | 0.5 - 20 µg/L | DART-Q-HRMS | rsc.org |

| LOQ | 2 - 50 µg/L | DART-Q-HRMS | rsc.org |

Linearity, Accuracy, and Precision in this compound Quantification

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.innih.gov For quantitative methods, a linear response is typically demonstrated by a high coefficient of determination (R²) from a calibration curve, which is generally expected to be >0.99. rsc.orgnih.gov Methods for boldenone have shown excellent linearity over concentration ranges from 0.1 ng/L to 100 ng/L. rsc.org

Accuracy is a measure of the closeness of the experimental value to the true or accepted value. pharmavalidation.innih.gov It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is measured (the recovery) indicates the accuracy of the method. For boldenone and related compounds, recovery rates are typically high, often between 80% and 110%. rsc.orgnih.gov

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmavalidation.innih.gov It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmavalidation.in For assays of related compounds, intra- and inter-assay coefficients of variation are often less than 10%. rsc.org

Table 3: Performance Characteristics of Quantitative Methods for Boldenone

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Linearity (R²) | > 0.99 | rsc.org |

| Linearity Range | 0.1 ng/L - 100 ng/L | rsc.org |

| Accuracy (Recovery) | 80% - 110% | rsc.org |

| Precision (%CV) | < 9.2% | rsc.org |

Development of Reference Standards and Certified Reference Materials for this compound and its Metabolites

The accuracy and reliability of analytical methodologies for the detection and quantification of this compound and its metabolites are fundamentally reliant on the availability of high-purity reference standards and Certified Reference Materials (CRMs). These materials are essential for method validation, calibration of analytical instruments, and ensuring the traceability and comparability of results between different laboratories. The development of such standards is a meticulous process that involves synthesis, purification, and comprehensive characterization to confirm identity and establish purity.

The production of reference materials for this compound and its metabolites adheres to stringent quality management systems, often in accordance with international standards such as ISO 17034 for the production of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories. Organizations such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and other national metrology institutes oversee the development and distribution of these crucial analytical standards.

The process commences with the chemical synthesis of this compound or its target metabolites. This is followed by extensive purification steps, which may include recrystallization, sublimation, and various chromatographic techniques to isolate the compound of interest and remove any process-related impurities, isomers, or degradation products.

Once a highly purified substance is obtained, a rigorous characterization process is undertaken to confirm its chemical structure and assess its purity. A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are utilized to elucidate the molecular structure of the compound, confirming the connectivity of atoms and the stereochemistry. The resulting spectra serve as a unique fingerprint for the substance.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the compound and to provide information on its fragmentation patterns, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to determine the purity of the reference material. By using validated methods, the presence of any impurities can be detected and quantified.

Water Content: The Karl Fischer titration method is the standard for determining the water content in the reference material, which is crucial for calculating the purity of the anhydrous substance.

Residual Solvents: The presence of any residual solvents from the synthesis and purification processes is determined, typically by headspace GC.

Inorganic Impurities: Residue on ignition or other suitable techniques are used to quantify the level of inorganic impurities.

The assigned purity value of a Certified Reference Material is typically determined using a mass balance approach. This involves subtracting the percentages of all identified impurities (e.g., related substances, water, residual solvents, inorganic impurities) from 100%. The uncertainty of the assigned purity value is also calculated and reported on the certificate of analysis.

Stability studies are another critical component in the development of reference materials. These studies are conducted under various storage conditions (e.g., different temperatures and humidity levels) to establish the shelf-life of the reference standard and to recommend appropriate storage conditions to ensure its integrity over time.

An illustrative Certificate of Analysis for a hypothetical batch of this compound Certified Reference Material is presented below, detailing the types of tests performed and the nature of the results.

Table 1: Illustrative Certificate of Analysis for this compound Certified Reference Material

| Test | Method | Specification | Result |

|---|---|---|---|

| Appearance | Visual | White to off-white crystalline powder | Conforms |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (Mass Spec) | LC-MS | Conforms to reference spectrum | Conforms |

| Purity (HPLC) | HPLC-UV | ≥ 99.5% | 99.8% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Residual Solvents | Headspace GC | Meets USP <467> requirements | Conforms |

| Residue on Ignition | USP <281> | ≤ 0.1% | < 0.05% |

| Assigned Purity (Mass Balance) | Calculation | Report Value | 99.7% (anhydrous basis) |

Molecular and Cellular Mechanisms of Action of Epiboldenone Preclinical Focus

Interaction of Epiboldenone with Nuclear Receptors (e.g., Androgen Receptor)

The primary mode of action for androgenic steroids is their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. wikipedia.orgjmbfs.org Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the expression of target genes. wikipedia.org

Ligand Binding Dynamics and Specificity of this compound

It is known that the AR can bind a variety of natural and synthetic steroids with differing affinities. nih.gov The structural conformation of the steroid, including the orientation of hydroxyl groups and the planarity of the steroid nucleus, dictates the extent of interactions within the ligand-binding pocket. nih.govnih.gov Without experimental data, the precise binding dynamics and specificity of this compound remain an area for future investigation.

Receptor Conformation Changes and Co-activator Recruitment Induced by this compound

The binding of an agonist to the AR induces a significant conformational change in the receptor. wikipedia.orgnih.govmdpi.com This change is critical for the subsequent steps in AR signaling, including the dissociation of heat shock proteins, receptor dimerization, and the creation of a surface for the recruitment of co-activator proteins. wikipedia.orgembopress.org Co-activators are essential for enhancing the transcriptional activity of the AR by modifying chromatin structure and recruiting the basal transcription machinery. wikipedia.org

The specific conformational changes induced by this compound and the profile of co-activators it recruits have not been experimentally determined. The structure of the ligand plays a pivotal role in the final conformation of the receptor's activation function-2 (AF-2) domain, which is the primary site for co-activator binding. mdpi.com Different ligands can induce distinct receptor conformations, leading to differential co-activator recruitment and, consequently, varied downstream gene expression profiles. Assays such as co-activator binding assays are used to determine the ability of a ligand to promote the interaction between a nuclear receptor and a specific co-activator peptide. thermofisher.comnih.govrcsb.orgbmglabtech.com The application of such assays to this compound would be necessary to elucidate its specific effects on AR conformation and co-activator recruitment.

Non-Genomic Actions of this compound (if applicable and non-clinical)

In addition to the classical genomic pathway, some steroids can elicit rapid, non-genomic effects that are independent of gene transcription. nih.govamegroups.orgfrontiersin.org These actions are often mediated by membrane-associated steroid receptors and can involve the rapid activation of intracellular signaling cascades, such as kinase pathways (e.g., MAPK/ERK, PI3K/Akt) and changes in intracellular calcium levels. amegroups.orgfrontiersin.orgnih.gov

There is currently no specific preclinical evidence to suggest that this compound mediates non-genomic actions. Research into the non-genomic effects of other steroids has shown that these pathways can be activated within seconds to minutes of steroid exposure. chapman.edu Whether this compound can interact with membrane-bound androgen receptors or other cell surface receptors to trigger such rapid signaling remains an open question that requires dedicated investigation.

This compound's Influence on Gene Expression and Protein Synthesis (In Vitro/Cellular Models)

The ultimate consequence of androgen receptor activation is the modulation of gene expression, leading to changes in protein synthesis and cellular phenotype. wikipedia.org Anabolic steroids are known to upregulate genes involved in protein synthesis and muscle growth. mdpi.com

Transcriptomic Profiling in Response to this compound Exposure

To date, there are no published studies that have performed transcriptomic profiling of cells or tissues exposed to this compound. Therefore, the specific genes and signaling pathways that are transcriptionally regulated by this compound are unknown. Performing such analyses on relevant in vitro models, such as muscle or prostate cell lines, would be a critical step in characterizing the molecular signature of this compound action.

Proteomic Analysis of this compound-Mediated Cellular Changes

Proteomics allows for the large-scale analysis of proteins and their modifications, providing a direct readout of the functional state of a cell. mdpi.complos.orgnih.govplos.orgmdpi.com By comparing the proteomes of cells treated with this compound to control cells, it would be possible to identify changes in protein abundance, post-translational modifications, and protein-protein interactions. mdpi.com This would offer valuable insights into the cellular processes affected by this compound, complementing the information gained from transcriptomic studies.

As with transcriptomics, there is a lack of proteomic data specifically related to this compound exposure in the scientific literature. Such studies would be invaluable in understanding the downstream consequences of this compound-mediated receptor activation and its effects on cellular function and protein synthesis.

Cellular Signaling Pathways Modulated by this compound (In Vitro)

Direct in vitro research delineating the specific cellular signaling pathways modulated by this compound is not extensively available in published literature. However, based on the known mechanisms of structurally similar androgens, it is hypothesized that this compound's primary mode of action is through the androgen receptor (AR). The binding of an androgen to the AR initiates a cascade of events that modulates the expression of target genes. wku.eduwikipedia.org

Upon entering a target cell, an androgen like this compound would bind to the AR in the cytoplasm. This binding is thought to induce a conformational change in the receptor, leading to the dissociation of heat shock proteins. wikipedia.org The activated androgen-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. wikipedia.org This interaction recruits various co-regulators and ultimately modulates the rate of gene transcription, leading to altered protein synthesis and the physiological effects associated with androgens.

Studies on other AAS have shown that their interaction with the AR can influence several key signaling pathways involved in cell growth, differentiation, and proliferation. These include:

Wnt/β-catenin Pathway: Androgens have been shown to interact with the Wnt signaling pathway. The coactivator β-catenin can augment AR-mediated transcription, which is crucial for myogenic differentiation. wku.edu

Notch Signaling Pathway: Androgen signaling can also intersect with the Notch pathway, which is integral for satellite cell activation and proliferation, key processes in muscle repair and hypertrophy. wku.edu

While these pathways are known to be influenced by androgens, specific in vitro studies confirming the direct effects of this compound on these signaling cascades are currently lacking. Further research is required to elucidate the precise molecular interactions and downstream consequences of this compound exposure in various cell types.

Receptor Distribution and Expression Patterns Relevant to this compound Action

The physiological effects of this compound are contingent upon the distribution and expression of its target receptor, the androgen receptor. The AR is a member of the nuclear receptor superfamily and is expressed in a wide variety of tissues throughout the body, which accounts for the systemic effects of androgens.

The distribution of the androgen receptor has been identified in numerous tissues, including:

Skeletal Muscle: The AR is present in skeletal muscle cells, mediating the anabolic effects of androgens on muscle growth and strength. wku.edu

Bone: Androgen receptors are found in bone cells, where they play a role in bone density and health.

Prostate: The prostate gland has a high expression of AR, which is critical for its development and function.

Skin and Hair Follicles: AR expression in these tissues mediates androgenic effects such as sebum production and hair growth patterns.

Central Nervous System: The presence of AR in various brain regions suggests a role for androgens in influencing behavior and neural function.

The level of AR expression can vary between different tissues and can be influenced by various physiological and pathological conditions. This differential expression pattern is a key determinant of the tissue-specific responses to androgens like this compound. While it is presumed that this compound interacts with the AR in these tissues, direct studies mapping the specific binding and activity of this compound across different receptor populations have not been reported. The identification of this compound sulphate as a metabolite in urine suggests that the body possesses mechanisms to metabolize and eliminate this compound. researchgate.netnih.gov

Data on this compound's Receptor Binding Affinity

Currently, there is a lack of publicly available preclinical data from in vitro competitive binding assays that would provide specific values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor. Such data would be crucial for quantitatively assessing its binding affinity relative to other androgens like testosterone (B1683101) or boldenone (B1667361).

Preclinical Pharmacokinetics and Pharmacodynamics of Epiboldenone

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Epiboldenone in Animal Models (Theoretical/Modeling)

Comprehensive ADME studies specifically investigating isolated this compound administration are not widely available in published literature. Much of the understanding of its ADME profile is derived from metabolomic studies following the administration of boldenone (B1667361) or its precursors. nih.gov These studies are often conducted in the context of detecting illegal steroid use in livestock rather than for therapeutic development. researchgate.net

Direct experimental data on the oral bioavailability of this compound is limited. However, its systemic availability can be inferred from metabolism studies in preclinical models. Following oral administration of boldenone or androst-1,4-diene-3,17-dione (ADD) to calves, this compound (17α-BOL) has been identified as the major metabolite found in urine. rsc.org The detection of significant quantities of this compound in systemic circulation and its subsequent excretion after oral dosing of its precursors indicates that once formed, it is absorbed and distributed throughout the body. rsc.org The conversion of boldenone to this compound is a key metabolic step, and the resulting this compound becomes systemically available to interact with tissues. rsc.orgresearchgate.net

The distribution of this compound is typically investigated in the context of residue analysis in food-producing animals. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect and quantify this compound residues in various tissues. science.govresearchgate.net

Studies on boldenone administration show that its metabolites can be found in several tissues. For instance, after intramuscular administration of boldenone, the highest concentrations were reported in urine, with notable levels also found in muscle tissue. rsc.org While these studies primarily measure the parent drug, the presence of this compound has been confirmed in tissues like muscle and is a target analyte in residue control programs. researchgate.net The theoretical distribution pattern for this compound would likely mirror that of its parent compound, with accumulation in excretory organs and muscle tissue.

Table 1: Theoretical Tissue Distribution of this compound in a Preclinical Model Based on Metabolite Residue Analysis

| Tissue/Matrix | Detection Status | Analytical Method | Finding Context |

| Muscle | Detected | LC-MS/MS | Residue analysis in food-producing animals. researchgate.net |

| Urine | Detected | GC-MS/MS, LC-MS/MS | Major metabolite detected after administration of boldenone or boldione. rsc.orgresearchgate.netkcl.ac.uk |

| Feces | Detected | Not specified | Detected in calves after administration of precursors. researchgate.net |

| Liver | Potentially Detected | LC-MS/MS | A primary site of steroid metabolism; detection of related steroid metabolites is common. rsc.org |

| Hair | Potentially Detected | LC-MS/MS | Hair is a known matrix for detecting long-term administration of boldenone. rsc.org |

Pharmacokinetic Modeling of this compound

Specific pharmacokinetic models exclusively for this compound are not prevalent in scientific literature. However, the principles of pharmacokinetic modeling are standard in preclinical drug development and can be theoretically applied to this compound. mdpi.comsouthernresearch.org Such modeling is essential for understanding a compound's kinetics and for predicting its behavior across different species. selvita.com

Pharmacokinetic analysis of a compound like this compound in a preclinical setting would typically involve both non-compartmental and compartmental approaches after its administration to animal models and subsequent measurement of its concentration in plasma over time. southernresearch.org

Non-Compartmental Analysis (NCA): This approach calculates key pharmacokinetic parameters directly from the plasma concentration-time curve without assuming a specific model structure. It is used to determine parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and terminal half-life (t½).

Compartmental Analysis: This method involves fitting the concentration-time data to a specific model (e.g., a one- or two-compartment model). This provides a more detailed, albeit theoretical, description of the drug's movement between a central compartment (blood and highly perfused organs) and peripheral compartments (less perfused tissues).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Intravenous Administration in a Rat Model (Non-Compartmental Analysis)

This table is for illustrative purposes and does not represent actual experimental data.

| Parameter | Unit | Hypothetical Value | Description |

| Cmax | ng/mL | 850 | Maximum observed plasma concentration |

| Tmax | h | 0.25 | Time at which Cmax is observed |

| AUC (0-inf) | ng*h/mL | 2100 | Area under the plasma concentration-time curve from time zero to infinity |

| t½ | h | 4.5 | Terminal half-life |

| CL | L/h/kg | 0.75 | Clearance (volume of plasma cleared of the drug per unit time) |

| Vd | L/kg | 4.9 | Volume of distribution (theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma) |

Allometric scaling is a mathematical technique used in preclinical research to predict human pharmacokinetic parameters from data obtained in animal models. This method is based on the principle that many physiological parameters, including drug clearance and volume of distribution, scale with body weight across species.

For a compound like this compound, allometric scaling would be a theoretical step to bridge preclinical animal data to potential human applications. Data from at least three different animal species (e.g., rat, dog, monkey) would typically be used to build a model that could predict human clearance, volume of distribution, and half-life. However, it is acknowledged that animal models can be poor predictors of human bioavailability and metabolism due to interspecies differences in physiology and enzyme expression, which can limit the accuracy of such scaling. cn-bio.com

Receptor Occupancy and Dose-Response Relationships of this compound in Preclinical Models (Molecular/Cellular)

The pharmacodynamic effects of anabolic steroids are mediated through their binding to androgen receptors. The affinity of this compound for the androgen receptor and the subsequent cellular response are critical determinants of its biological activity.

Receptor occupancy (RO) assays are crucial pharmacodynamic tools used to quantify the engagement of a drug with its intended target in vivo or in vitro. altasciences.comprecisionformedicine.com In a preclinical setting, an RO assay for this compound would measure the percentage of androgen receptors occupied by the compound at various concentrations and time points in target tissues. This information is vital for establishing a relationship between pharmacokinetics (drug concentration) and pharmacodynamics (target engagement). precisionformedicine.com

Dose-response studies are typically conducted using in vitro cellular models, such as cells engineered to express the androgen receptor. nih.gov These assays characterize the relationship between the concentration of a compound and the magnitude of a specific biological response, such as the activation of a reporter gene. Key parameters derived from these studies include the EC50 (the concentration that elicits a half-maximal response) and Emax (the maximum observed effect). As an epimer of boldenone, this compound is expected to interact with the androgen receptor, but its binding affinity and agonist potential relative to its 17β-counterpart would need to be determined experimentally.

Table 3: Hypothetical In Vitro Dose-Response Data for this compound in an Androgen Receptor Activation Assay

This table is for illustrative purposes and does not represent actual experimental data.

| Parameter | Hypothetical Value | Description |

| EC50 | 15 nM | The concentration of this compound that produces 50% of the maximal response. |

| Emax | 95% (relative to control) | The maximum observed effect of this compound in the assay. |

| Hill Slope | 1.1 | The steepness of the dose-response curve. |

Compound Names

Interplay of this compound with Endogenous Steroid Homeostasis (Preclinical/Biochemical)

This compound (17α-boldenone) is recognized primarily as a significant metabolite of the exogenous anabolic steroid boldenone (17β-boldenone). rsc.org Its presence and quantification in biological matrices are critical in preclinical and biochemical studies for understanding the metabolic fate of its parent compound and for assessing disruptions to the natural steroid profile. The interplay of this compound with endogenous steroid homeostasis is therefore observed indirectly, by monitoring its levels in conjunction with other key endogenous steroids.

In various animal species, this compound is a major metabolite of boldenone. rsc.org For instance, it is considered the main metabolite in the urine of horses and cattle. rsc.org The detection of this compound, often alongside its parent compound, is a fundamental aspect of methods developed to distinguish between endogenous and exogenous sources of boldenone. researchgate.net Research indicates that while boldenone and its metabolites can be present at low concentrations naturally in some species, the presence of specific metabolites like this compound sulfate (B86663) can be a strong indicator of exogenous administration. capes.gov.brresearchgate.net

Preclinical investigations often involve the simultaneous profiling of multiple steroids to understand the broader impact on the endocrine system. In studies with Friesian calves, for example, this compound was analyzed along with boldenone, androsta-1,4-diene-3,17-dione, testosterone (B1683101), and epitestosterone (B28515) in urine, skin swabs, and feces to create a comprehensive steroid profile. rsc.org Such profiling is crucial because the administration of an exogenous steroid can alter the biosynthesis, metabolism, and excretion of endogenous hormones. nih.govresearchgate.net

The analytical challenge lies in the fact that this compound can be of endogenous origin in certain species, which complicates the interpretation of its presence. researchgate.net Therefore, research has focused on developing highly sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify this compound and other related steroids. researchgate.netwur.nl These techniques allow for the establishment of typical concentration ranges and ratios between different steroids, providing a baseline for detecting anomalies in the steroid profile that suggest external manipulation of steroid homeostasis. wada-ama.org

The following tables summarize findings from preclinical studies on the detection and context of this compound analysis.

Table 1: Detection of this compound in Preclinical Models

| Animal Model | Biological Matrix | Associated Steroids Analyzed | Analytical Method | Key Findings/Limit of Detection (LOD) | Citation |

|---|---|---|---|---|---|

| Friesian Calves | Urine, Feces, Skin Swabs | Boldenone, Androsta-1,4-diene-3,17-dione, Testosterone, Epitestosterone | Not Specified | LOD in urine: 0.1 µg/mL; LOD in feces: 0.5 µg/kg. | rsc.orgwur.nl |

| Horse | Urine | Boldenone | Not Specified | This compound is considered the main urinary metabolite. | rsc.org |

| Horse | Testicular Tissue | Estrone, Nandrolone, Androstenedione, Testosterone, Progesterone, Boldenone, Boldienone | Not Specified | LOD for this compound: 5 ng/g. | researchgate.net |

| Cattle | Urine | Boldenone | Not Specified | This compound is considered the main urinary metabolite. | rsc.org |

| Human | Urine | Boldenone, 5β-androst-1-en-17β-ol-3-one (B1164880) (BM1), Boldenone sulphate | LC-MS/MS | This compound sulphate identified as a metabolite; serves as a marker for exogenous administration. | capes.gov.br |

Advanced Research Avenues and Future Directions for Epiboldenone

Omics Technologies in Epiboldenone Research (Genomics, Metabolomics, Lipidomics)

The application of "omics" technologies offers a systemic, high-throughput approach to understanding the biological impact of this compound. numberanalytics.com These technologies, which include genomics, metabolomics, and lipidomics, allow for a comprehensive analysis of the molecular changes occurring within a biological system upon exposure to this compound. hortherbpublisher.com

Genomics and Transcriptomics: These fields study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. In this compound research, transcriptomics can be employed to identify which genes are activated or deactivated in response to the compound. This provides insights into the molecular pathways this compound influences, moving beyond its primary interaction with the androgen receptor.

Metabolomics: Defined as the comprehensive study of all small-molecule metabolites in a biological system, metabolomics is a powerful tool for this compound research. nih.govnih.gov By analyzing the metabolome of urine, blood, or tissue samples, researchers can identify the unique metabolic fingerprint left by this compound administration. louisville.edu This untargeted approach can reveal novel downstream metabolites and perturbed endogenous pathways, offering a more complete picture of its physiological effects. researchgate.net Mass spectrometry-based metabolomics is particularly crucial for this work. louisville.edu

Lipidomics: As a subfield of metabolomics, lipidomics focuses on the entire lipid profile of a biological system. nih.govnih.gov Given that steroids are lipids, lipidomics can elucidate how this compound affects cellular lipid composition and signaling pathways. This integrated approach, combining metabolomics and lipidomics, can provide a more complete understanding of the compound's mechanism of action and help identify new biomarkers. nih.gov

The integration of multiple omics platforms, known as multi-omics, provides a powerful framework for constructing a holistic view of this compound's biological influence, from gene to metabolite. researchgate.netmdpi.com

Table 1: Potential Applications of Omics Technologies in this compound Research This table is interactive. You can sort and filter the data.

| Omics Field | Core Focus | Potential Application in this compound Research | Expected Outcomes |

|---|---|---|---|

| Genomics | Study of the complete set of DNA. | Investigating genetic predispositions to specific metabolic pathways of this compound. | Identification of gene variants affecting this compound metabolism. |

| Transcriptomics | Study of the complete set of RNA transcripts. | Profiling gene expression changes in tissues (e.g., muscle, liver) after this compound exposure. | Revealing molecular mechanisms and cellular pathways affected by this compound. numberanalytics.com |

| Proteomics | Study of the complete set of proteins. | Identifying changes in protein expression and post-translational modifications. | Understanding functional changes in cells and identifying protein-based biomarkers. |

| Metabolomics | Study of the complete set of small-molecule metabolites. | Profiling endogenous and exogenous metabolites in biofluids to create a metabolic "fingerprint". researchgate.net | Discovery of novel biomarkers and elucidation of metabolic fate. louisville.edu |

| Lipidomics | Study of the complete set of lipids. | Analyzing alterations in lipid profiles and steroidogenic pathways. nih.gov | Insights into impacts on cellular membranes and lipid-based signaling. |

| Multi-Omics | Integration of data from multiple omics platforms. | Combining genomic, transcriptomic, and metabolomic data to build comprehensive biological network models. researchgate.net | A holistic understanding of this compound's system-wide effects. mdpi.com |

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the behavior of this compound at an atomic level. ethernet.edu.etkallipos.gr These methods can predict and simulate molecular interactions, complementing experimental research and guiding the design of new detection strategies. tarosdiscovery.com

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of one molecule (this compound) when bound to a second (e.g., the androgen receptor). It can be used to estimate the binding affinity and understand the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. kallipos.gr An MD simulation of the this compound-androgen receptor complex could reveal how the compound affects the receptor's conformational stability and dynamics, providing insights into its mechanism of agonism.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of this compound with high accuracy. kallipos.gr This is useful for predicting its reactivity, metabolic fate, and spectroscopic properties, which can aid in the development of analytical standards and detection methods. blogspot.com

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features that this compound shares with other potent androgens, researchers can develop models to screen for other compounds with similar activity or design molecules that could block its effects. tarosdiscovery.com

These computational studies can help prioritize experimental research by generating hypotheses about this compound's biological activity and metabolism before resource-intensive laboratory work is undertaken. tarosdiscovery.comnih.gov

Table 2: Computational Methods in this compound Research This table is interactive. You can sort and filter the data.

| Computational Method | Research Question for this compound | Potential Insights |

|---|---|---|

| Molecular Docking | How does this compound bind to the androgen receptor compared to other steroids? | Prediction of binding affinity, orientation, and key interacting amino acid residues. |

| Molecular Dynamics (MD) | What is the dynamic behavior of the androgen receptor when bound to this compound? | Information on complex stability, conformational changes, and the influence on receptor activation. kallipos.gr |

| Quantum Mechanics (QM) | What are the intrinsic electronic properties and reactivity of the this compound molecule? | Accurate prediction of molecular geometry, charge distribution, and reaction energetics for metabolism studies. blogspot.com |

| Pharmacophore Modeling | What are the key structural features of this compound required for biological activity? | Development of a 3D model for virtual screening and designing new molecules with similar or antagonistic properties. tarosdiscovery.com |

| QSAR Modeling | Can we predict the activity of related steroid structures based on their chemical features? | A mathematical model linking chemical structure to biological activity for prioritizing synthesis and testing. |

Development of this compound-Specific Biomarkers for Research and Detection

The development of sensitive and specific biomarkers is fundamental to both understanding this compound's metabolism and detecting its misuse. A biomarker is a measurable indicator of a biological state or condition. For this compound, this primarily involves identifying unique metabolites that are unequivocally linked to its administration. numberanalytics.com

Research has successfully identified sulfated metabolites of boldenone (B1667361) and this compound as promising biomarkers. A study demonstrated that after administration of boldenone, both boldenone sulphate and this compound sulphate were detected in urine. nih.gov These sulfated metabolites were not found, or were found in negligible amounts, in samples containing only endogenous boldenone, suggesting they are specific indicators of exogenous administration. nih.gov The presence of this compound sulphate, in particular, serves as an additional marker to strengthen the evidence of misuse. nih.gov

Future research avenues in biomarker development include:

Long-Term Metabolites: Identifying metabolites that persist in the body for extended periods, which would increase the window of detection.

High-Resolution Mass Spectrometry (HRMS): Using HRMS to discover novel, low-abundance metabolites that may be highly specific to this compound administration. numberanalytics.com

Metabolomic Profiling: Applying the metabolomics techniques discussed in section 7.1 to uncover a panel of biomarkers, rather than a single molecule, which would create a more robust and harder-to-falsify detection signature. researchgate.net

Hair Analysis: Developing methods to detect this compound and its metabolites in hair, which can provide a much longer history of exposure compared to urine or blood. nih.gov

The ultimate goal is to create highly reliable analytical tests that can clearly distinguish between endogenous steroid profiles and those resulting from the administration of this compound or its precursors. rsc.org

Table 3: Biomarkers for Detecting Exogenous Boldenone Administration This table is interactive. You can sort and filter the data.

| Biomarker | Matrix | Analytical Technique | Significance | Reference |

|---|---|---|---|---|

| Boldenone | Urine | GC-MS, LC-MS/MS | Primary parent compound, but can be endogenous at low levels. | nih.gov |

| 5β-androst-1-en-17β-ol-3-one (B1164880) (BM1) | Urine | GC-MS | Main metabolite, but can also be endogenous at low levels. | nih.gov |

| Boldenone Sulphate | Urine | LC-MS/MS | Found to be a marker for exogenous administration. | nih.gov |

| This compound Sulphate | Urine | LC-MS/MS | Identified as an additional, specific marker for exogenous administration. | nih.gov |

| Novel Cysteine Conjugates | Urine | LC-MS/MS | Represents a newly discovered metabolic pathway for related steroids, offering potential new biomarkers. | rsc.org |

Ethical Considerations in Steroid Research Pertaining to this compound (Academic/Regulatory Context)

Research involving controlled substances like this compound is governed by stringent ethical principles to ensure the integrity of the science and the protection of all involved. upenn.edu These considerations are critical in both academic research and regulatory contexts such as anti-doping science.

Key ethical principles include:

Scientific Validity and Rigor: Research must be well-designed to answer a specific and important question. Poorly designed studies that cannot produce valid results are inherently unethical because they waste resources and may involve unnecessary procedures. nih.gov